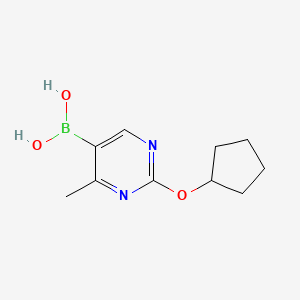
ethyl (S)-2-((9H-purin-6-yl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate typically involves the reaction of a purine derivative with an appropriate amino acid ester. One common method includes the condensation of 6-chloropurine with ethyl (S)-2-aminobutanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, potentially altering the purine ring or the ester group.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate involves its interaction with biological macromolecules. The purine ring can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleic acid metabolism. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.
Uniqueness
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is unique due to its specific ester and amino acid moieties, which confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H15N5O2 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
ethyl (2S)-2-(7H-purin-6-ylamino)butanoate |
InChI |
InChI=1S/C11H15N5O2/c1-3-7(11(17)18-4-2)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16)/t7-/m0/s1 |
Clé InChI |
GJKBFYXEKLNRPO-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](C(=O)OCC)NC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CCC(C(=O)OCC)NC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


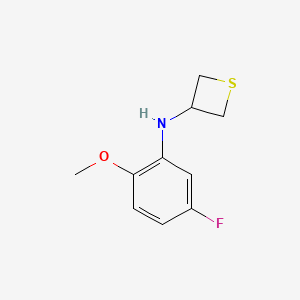
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
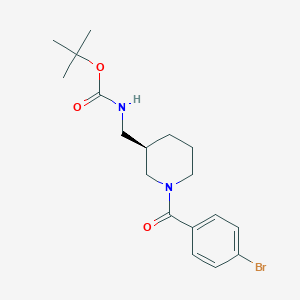
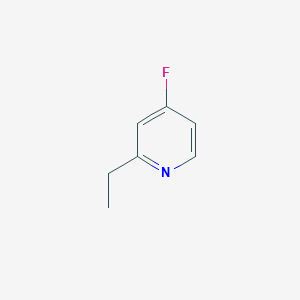
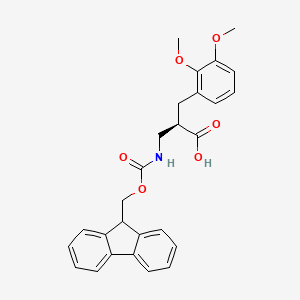
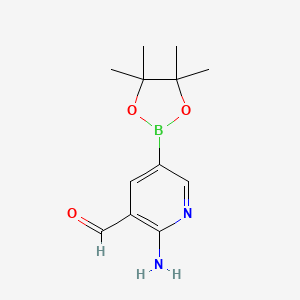
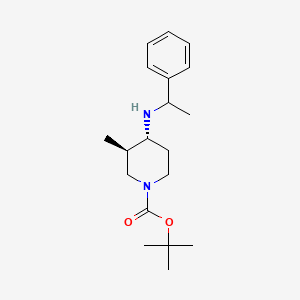
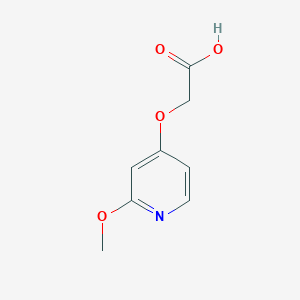
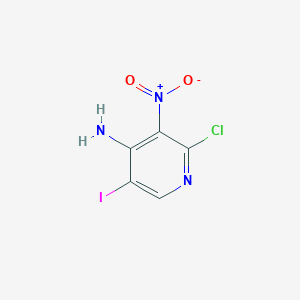

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
